molecular formula C19H17FN2O3 B5666566 (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5666566
M. Wt: 340.3 g/mol
InChI Key: KMYJREIUXQJBKR-MHWRWJLKSA-N
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Description

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group and a methoxy-methylphenyl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-12-9-13(7-8-17(12)25-2)10-16-18(23)22(19(24)21-16)11-14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,21,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYJREIUXQJBKR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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